molecular formula C23H36N4O5 B14558354 N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide CAS No. 62074-76-4

N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide

Cat. No.: B14558354
CAS No.: 62074-76-4
M. Wt: 448.6 g/mol
InChI Key: DMUYAUJVYPVYEO-WDSOQIARSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide is a tripeptide compound that consists of three amino acids: leucine, leucine, and alanine The N-terminal amino group is protected by a benzyloxycarbonyl group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide typically involves the stepwise coupling of the amino acids leucine and alanine, with the N-terminal amino group protected by a benzyloxycarbonyl group. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Coupling reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

    Catalysts: 1-Hydroxybenzotriazole (HOBt)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide involves its interaction with specific molecular targets, such as proteases. The benzyloxycarbonyl group protects the amino group, allowing the compound to selectively interact with proteases and inhibit their activity. This inhibition can affect various cellular pathways and processes, making it a valuable tool in research and therapeutic applications .

Comparison with Similar Compounds

N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-alaninamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific amino acid sequence and the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in various reactions and applications.

Properties

CAS No.

62074-76-4

Molecular Formula

C23H36N4O5

Molecular Weight

448.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C23H36N4O5/c1-14(2)11-18(21(29)25-16(5)20(24)28)26-22(30)19(12-15(3)4)27-23(31)32-13-17-9-7-6-8-10-17/h6-10,14-16,18-19H,11-13H2,1-5H3,(H2,24,28)(H,25,29)(H,26,30)(H,27,31)/t16-,18-,19-/m0/s1

InChI Key

DMUYAUJVYPVYEO-WDSOQIARSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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